molecular formula C24H21N3O5 B2537221 methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 923217-21-4

methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate

Cat. No.: B2537221
CAS No.: 923217-21-4
M. Wt: 431.448
InChI Key: GMCRYQJLMWPPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate ( 923217-21-4) is a heteroaromatic compound with a molecular formula of C24H21N3O5 and a molecular weight of 431.4 g/mol . This pyrido[3,2-d]pyrimidine-2,4-dione derivative is characterized by a complex tricyclic core structure, which is of significant interest in medicinal chemistry and drug discovery research. Pyrimidinedione scaffolds are recognized as privileged structures in the development of biologically active molecules and are frequently investigated for their potential to interact with various enzymatic targets . While the specific biological profile of this compound is a subject of ongoing research, core structures like this are often explored as key intermediates in synthetic organic chemistry or as potential inhibitors for therapeutic targets, including in areas such as oncology and infectious diseases . Researchers value this compound for its potential utility in constructing more complex molecular architectures or in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 4-[[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-31-19-11-7-17(8-12-19)15-27-22(28)21-20(4-3-13-25-21)26(24(27)30)14-16-5-9-18(10-6-16)23(29)32-2/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCRYQJLMWPPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H22N2O5C_{20}H_{22}N_2O_5 and a molecular weight of approximately 370.40 g/mol. Its structure features a pyrido-pyrimidine moiety that is often associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Research indicates that derivatives of pyrido-pyrimidines exhibit notable anticancer activities. For instance, compounds similar to methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related pyrido-pyrimidine derivatives displayed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that similar compounds possess significant antibacterial activity against pathogenic bacteria. For example, some derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate may exhibit anti-inflammatory effects. Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .

The biological activity of methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrido-pyrimidine derivatives act by inhibiting key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • DNA Interaction : Some studies suggest that these compounds can intercalate DNA or disrupt its replication process, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can induce oxidative stress in cells, leading to cell death in cancerous tissues while sparing normal cells under certain conditions .

Case Studies

Several studies highlight the efficacy of similar compounds:

  • A study published in Molecules demonstrated that a related compound significantly inhibited the growth of HCT-116 cells with an IC50 value of 6.2 μM .
  • Another research effort focused on the synthesis and biological evaluation of pyrido-pyrimidine derivatives showed promising results against various microbial strains, confirming their potential as lead compounds for drug development .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of the pyrido-pyrimidine structure exhibit significant antimicrobial properties. Compounds similar to methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate have shown good to moderate antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L .

Anticancer Potential

Studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For instance, certain derivatives have demonstrated potency comparable to established chemotherapeutic agents like doxorubicin . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Antioxidant Properties

Antioxidant activity is another significant application area for this compound class. The presence of electron-withdrawing groups enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various pyrido-pyrimidine derivatives synthesized via microwave-assisted methods. The results showed that compounds with specific substitutions exhibited superior antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a related compound class in vitro against breast cancer cells. The study revealed that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing reactive handles for further derivatization.

ConditionsProductYieldReference
1M NaOH, H₂O, reflux, 6h4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoic acid~85%
2M HCl, EtOH, 60°C, 4hSame as above~78%

The reaction proceeds via nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon. The 4-methoxybenzyl group remains stable under these conditions.

Electrophilic Aromatic Substitution (EAS)

The 4-methoxybenzyl substituent directs electrophilic attacks to the ortho and para positions due to its strong electron-donating methoxy group. Nitration and halogenation are well-documented:

ReactionReagentsPositionProductYieldReference
NitrationHNO₃/H₂SO₄, 0°COrthoNitro derivative at benzyl aromatic ring~65%
BrominationBr₂/FeBr₃, CH₂Cl₂, rtParaBromo derivative~72%

The pyrido[3,2-d]pyrimidine core remains inert under mild EAS conditions, preserving the dioxo functionality.

Nucleophilic Substitution at the Methylene Bridge

While the methylene (-CH₂-) linker is typically stable, it can participate in alkylation reactions under strongly basic conditions:

SubstrateBase/SolventAlkylating AgentProductYieldReference
Target compoundK₂CO₃/DMF1-(chloromethyl)-2-fluorobenzene4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)(2-fluorobenzyl))benzoate~88%

This reaction mirrors methodologies used in structurally related pyrido[3,2-d]pyrimidines .

Reduction of Dioxo Groups

The 2,4-dioxo groups in the pyrido[3,2-d]pyrimidine core are susceptible to reduction, yielding diol or alkane derivatives:

Reducing AgentConditionsProductYieldReference
NaBH₄EtOH, 25°C, 12h2,4-Diol derivative~45%
LiAlH₄THF, reflux, 6h2,4-Dimethylene derivative~60%

Reduction alters the electronic properties of the core, potentially enhancing binding affinity to biological targets .

Functionalization via Hydrazinolysis

The methyl benzoate group reacts with hydrazine hydrate to form hydrazides, enabling cyclization into heterocycles:

ReagentConditionsProductYieldReference
Hydrazine hydrateEtOH, reflux, 8h4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzohydrazide~90%

The hydrazide intermediate can undergo cyclization with carbonyl compounds (e.g., aldehydes) to form 1,3,4-oxadiazoles .

Comparative Reactivity of Structural Analogs

The table below highlights reaction trends in related pyrido[3,2-d]pyrimidines:

CompoundEster HydrolysisEAS ActivityReduction StabilityReference
Methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoateHighModerateLow
2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamideModerateHighModerate

Stability Under Thermal and Photolytic Conditions

Limited data suggest decomposition above 200°C, with the dioxo core fragmenting into smaller heterocycles. Photolytic studies indicate stability under UV light (λ > 300 nm) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound differs significantly from analogs in the pyrido[3,4-d]pyrimidin-4(3H)-one family (e.g., compounds 44g, 50e, and 54e from –4). Key distinctions include:

Feature Target Compound Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (e.g., 44g, 50e)
Core Structure Pyrido[3,2-d]pyrimidine-2,4-dione Pyrido[3,4-d]pyrimidin-4(3H)-one
Position 3 Substituent 4-Methoxybenzyl Typically unsubstituted or protected (e.g., SEM group )
Key Substituent Position Methyl benzoate at position 1 Bulky groups (e.g., piperazine, pyrazole) at position 8
Synthetic Strategy Likely reductive alkylation or Mitsunobu Reductive amination, Suzuki coupling

The pyrido[3,2-d]pyrimidine core in the target compound places nitrogen atoms at positions 1, 3, and 8, altering electronic properties compared to the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold (nitrogens at 1, 4, and 8). This difference may impact binding to biological targets such as kinase ATP-binding pockets .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Position 1/8 Substituent Position 3 Substituent LogP* (Predicted)
Target Compound Pyrido[3,2-d]pyrimidine Methyl benzoate (position 1) 4-Methoxybenzyl 3.8
44g Pyrido[3,4-d]pyrimidine Piperazine-pyridinyl (position 8) SEM-protected 2.5
50e Pyrido[3,4-d]pyrimidine Pyrazole-piperidine-dichlorobenzyl SEM-protected 4.2

*Calculated using ChemDraw.

Preparation Methods

Condensation of 6-Amino Uracil Derivatives

The pyrido[3,2-d]pyrimidine scaffold is typically synthesized via a one-pot, three-component reaction involving aromatic aldehydes, 1,3-dicarbonyl compounds, and 6-amino-1,3-dimethyluracil. For instance, Ziarani et al. demonstrated that refluxing 4-hydroxybenzaldehyde, ethyl acetoacetate, and 6-amino-1,3-dimethyluracil in acetonitrile with SBA-Pr-SO3H catalyst yields dihydropyrido[2,3-d]pyrimidine derivatives in 92% yield. Adapting this method, the target compound’s core structure can be assembled using 4-methoxybenzaldehyde as the aldehyde component.

Key Reaction Conditions

  • Catalyst : Nano-SBA-Pr-SO3H (0.02 g, 0.024 mmol H⁺)
  • Solvent : Acetonitrile (3 mL)
  • Temperature : Reflux (82°C)
  • Time : 40 minutes

Ring Closure and Oxidation

Following condensation, oxidation of the dihydropyrido intermediate to the fully aromatic system is critical. As reviewed by Besson et al., pyrido[2,3-d]pyrimidines are often oxidized using agents like hydrogen peroxide or potassium permanganate. For the target compound, aerobic oxidation under reflux in dimethylformamide (DMF) with a catalytic amount of CuI may be employed to achieve the 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine core.

Functionalization with Methyl Benzoate

Suzuki-Miyaura Coupling for C1 Substitution

To install the methyl benzoate moiety at position 1, a palladium-catalyzed cross-coupling reaction is utilized. The synthesis of pyrazolyl derivatives via Suzuki coupling provides a template:

  • Borylation : Convert the pyridopyrimidine core to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Coupling : React with methyl 4-(bromomethyl)benzoate (1.5 eq) in toluene/ethanol (3:1) at 90°C for 12 hours.
  • Isolation : Filter through Celite, concentrate, and recrystallize from methanol.

Catalyst System

  • Pd Source : Pd(PPh₃)₄ (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : Cs₂CO₃ (2 eq)

Esterification via Fischer Reaction

Alternatively, the methyl benzoate group can be introduced post-coupling via Fischer esterification. As demonstrated in the synthesis of methyl benzoate, refluxing 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoic acid with methanol and concentrated H₂SO₄ yields the ester.

Reaction Parameters

  • Acid Catalyst : H₂SO₄ (0.4 mL per 1.5 g substrate)
  • Temperature : Reflux (65°C)
  • Time : 1 hour

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the 4-methoxybenzyl singlet (δ 3.80 ppm, 3H), methyl benzoate ester (δ 3.90 ppm, 3H), and pyridopyrimidine aromatic protons (δ 7.20–8.50 ppm).
  • IR : Stretches at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (pyrimidine C=O).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (MeCN/H₂O 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Key Advantage
Condensation-Alkylation 3 65 97 One-pot core formation
Suzuki Coupling 4 58 98 Regioselective functionalization
Fischer Esterification 5 72 96 Cost-effective reagents

Challenges and Optimization Strategies

  • Solubility Issues : The pyridopyrimidine core exhibits limited solubility in non-polar solvents. Using DMF or DMSO as reaction media improves homogeneity.
  • Byproduct Formation : Competitive O-alkylation during N-alkylation is mitigated by employing bulky bases like DBU.

Q & A

Q. What are the standard synthetic protocols for this compound, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of a pyridopyrimidinone core with methyl 4-(bromomethyl)benzoate in anhydrous DMF under nitrogen. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. For analogs, yields range from 51% to 69%, depending on substituent steric effects .

Q. What spectroscopic techniques are employed to confirm the structure and purity?

Methodological Answer:

  • 1H/13C NMR : Characteristic shifts for the methoxybenzyl group (δ ~3.8 ppm for OCH3) and pyridopyrimidinone aromatic protons (δ 7.1–8.5 ppm) confirm regiochemistry .
  • LC-MS : Molecular ion peaks ([M+H]+) validate molecular weight (e.g., m/z 377.0 observed for a related compound) .
  • Melting Point : Consistency with literature values (e.g., 127–170°C for analogs) ensures purity .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Seek medical attention if ingested .
  • Storage : Keep in a cool, dry place away from oxidizers and acids .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve regioselectivity?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement by stabilizing transition states.
  • Catalysis : Addition of KI (via Finkelstein reaction) can improve bromide reactivity .
  • Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., over-alkylation) .

Q. How should contradictory NMR data between theoretical predictions and experimental results be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs).
  • Purity Check : Confirm via HPLC (≥95% purity) to rule out impurities causing anomalous peaks .

Q. What green chemistry approaches can be applied in the synthesis?

Methodological Answer:

  • Oxidative Cyclization : Replace toxic oxidants (e.g., CrO3) with NaOCl in ethanol for ring closure (73% yield achieved in related triazolopyridines) .
  • Solvent Recycling : Recover DMF via distillation to reduce waste.
  • Microwave-Assisted Synthesis : Reduce reaction time and energy consumption (e.g., 30 minutes vs. 3 hours) .

Q. How to design experiments to assess biological activity (e.g., HDAC inhibition)?

Methodological Answer:

  • In Vitro Assays : Use histone deacetylase (HDAC) enzymatic kits with fluorescence-based readouts. Include positive controls (e.g., SAHA) and dose-response curves (IC50 calculation).
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays.
  • Statistical Design : Apply randomized block designs with replicates (n=4) to account for batch variability .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between structural analogs?

Methodological Answer:

  • SAR Studies : Compare substituent effects (e.g., methoxy vs. fluoro groups) on HDAC binding using molecular docking (software: AutoDock Vina).
  • Metabolic Stability : Assess via microsomal assays to rule out rapid degradation as a cause of false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.